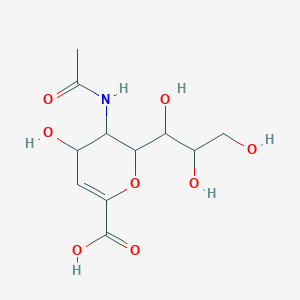

2-Deoxy-2,3-dehydro-n-acetyl-neuraminic acid

概要

説明

2-デオキシ-2,3-ジデヒドロ-N-アセチルノイラミン酸は、一般にDANAとして知られており、シアリダーゼ阻害剤です。 インフルエンザウイルスの増殖に不可欠なシアリダーゼ酵素の活性を阻害することが判明した最初の化合物です。 DANAはシアル酸から誘導され、特にインフルエンザ治療の開発において、抗ウイルス研究において重要な役割を果たしています。

準備方法

合成経路と反応条件

DANAは、シアル酸のC2ヒドロキシル基の脱水によって合成されます。 このプロセスには、シアル酸構造から水分子を削除することが含まれ、DANAが形成されます。 C4位の水酸基をアミノ基に置換すると、化合物の結合親和性が大幅に向上し、より強力な阻害剤である4-アミノ-DANAが生成されます .

工業生産方法

DANAの工業生産には、高収率と純度を確保するために最適化された反応条件を使用した大規模合成が含まれます。 このプロセスには、通常、試薬の正確な添加と反応条件の制御のために、自動液体ハンドラーが使用されます。 合成された化合物は、次に結晶化またはクロマトグラフィーなどの技術を使用して精製され、目的の純度レベルが達成されます .

化学反応の分析

反応の種類

DANAは、次のようなさまざまな化学反応を受けます。

酸化: DANAは、酸化されて、結合親和性が変化したさまざまな誘導体になります。

還元: 還元反応は、DANA上の官能基を変え、その阻害特性を強化する可能性があります。

置換: 置換反応、特にC4およびC7位置での反応により、化合物の結合親和性と阻害活性を改善する新しい官能基を導入することができます.

一般的な試薬と条件

DANAを含む反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます。 反応は、通常、最適な結果を確保するために、制御された温度およびpH条件下で行われます .

形成される主な生成物

これらの反応から形成される主な生成物には、結合親和性と阻害活性が強化されたさまざまなDANA誘導体があります。

科学的研究の応用

DANAは、次のような幅広い科学研究の応用があります。

化学: シアリダーゼ阻害を研究し、新しい阻害剤を設計するためのモデル化合物として使用されます。

生物学: ウイルス感染と細胞プロセスにおけるシアリダーゼ酵素の役割を理解するのに役立ちます。

医学: 特にインフルエンザの治療のための抗ウイルス薬の開発の基礎として役立ちます。

作用機序

DANAは、シアリダーゼ酵素の活性を阻害することでその効果を発揮します。 これらの酵素は、糖タンパク質と糖脂質からシアル酸残基を切断する役割を担っており、感染細胞からウイルス粒子が放出されるための重要なステップです。 シアリダーゼを阻害することにより、DANAはウイルスが新しい細胞に広がるのを防ぎ、感染を制限します .

類似の化合物との比較

類似の化合物

ザナミビル: 抗ウイルス薬として使用される別のシアリダーゼ阻害剤。

オセルタミビル: シアリダーゼ活性を阻害する広く使用されている抗ウイルス薬。

ペラミビル: インフルエンザの治療に使用されるシアリダーゼ阻害剤。

DANAの独自性

DANAは、すべての人間のノイラミニダーゼアイソ酵素を汎選択的に阻害するという点で独特であり、シアリダーゼ阻害を研究するための汎用性の高い化合物となります。 その構造は、さまざまな修飾を可能にし、より強力な誘導体の開発につながります .

類似化合物との比較

Similar Compounds

Zanamivir: Another sialidase inhibitor used as an antiviral drug.

Oseltamivir: A widely used antiviral drug that inhibits sialidase activity.

Peramivir: A sialidase inhibitor used for treating influenza.

Uniqueness of DANA

DANA is unique due to its pan-selective inhibition of all human neuraminidase isoenzymes, making it a versatile compound for studying sialidase inhibition. Its structure allows for various modifications, leading to the development of more potent derivatives .

特性

IUPAC Name |

3-acetamido-4-hydroxy-2-(1,2,3-trihydroxypropyl)-3,4-dihydro-2H-pyran-6-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO8/c1-4(14)12-8-5(15)2-7(11(18)19)20-10(8)9(17)6(16)3-13/h2,5-6,8-10,13,15-17H,3H2,1H3,(H,12,14)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JINJZWSZQKHCIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24967-27-9 | |

| Record name | N-acetyl-2,3-didehydro-2-deoxyneuraminic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.303 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: DANA acts as a potent competitive inhibitor of neuraminidase, an enzyme that cleaves terminal sialic acid residues from glycoproteins and glycolipids. [, , ] By binding to the enzyme's active site, DANA prevents the natural substrate, sialic acid, from binding and being cleaved. [, ] This inhibition disrupts various biological processes that rely on neuraminidase activity, such as viral replication, bacterial adhesion, and cellular signaling. [, , ] Notably, DANA's inhibitory action on influenza neuraminidase makes it a crucial compound for developing anti-influenza drugs. []

ANone: While the provided research papers focus on the biological activity and applications of DANA, they do not delve into detailed spectroscopic data. For comprehensive structural characterization, further investigation into analytical chemistry resources is recommended.

A: DANA serves as a valuable tool in studying neuraminidase activity and exploring its role in various biological processes. [] Researchers have employed DANA to investigate the mechanisms of influenza virus infection, [] the role of sialic acids in cell signaling, [] and the potential of neuraminidase inhibitors as therapeutic agents. [] Its use in enzyme inhibition assays provides valuable insights into the binding kinetics of neuraminidase inhibitors and the emergence of drug resistance. []

A: Yes, the development of potent influenza neuraminidase inhibitors like zanamivir and oseltamivir stemmed from SAR studies based on DANA. [] These studies revealed that modifications to the DANA structure could significantly enhance its binding affinity to neuraminidase and improve its pharmacological properties. [] For example, the addition of specific side chains to the DANA scaffold led to the development of inhibitors with increased potency and prolonged duration of action. []

A: While the provided texts don't offer a direct comparison of DANA's efficacy to other inhibitors, they highlight its role as a foundational compound for developing more potent analogs like zanamivir. [] These next-generation inhibitors, designed based on DANA's structure and binding properties, have demonstrated significant antiviral efficacy against influenza virus in both laboratory settings and animal models. []

A: Yes, the emergence of influenza virus strains resistant to neuraminidase inhibitors, including DANA analogs, is a concern. [] These resistant strains often harbor mutations in the neuraminidase gene, leading to structural changes in the enzyme's active site. [] These mutations can reduce the binding affinity of inhibitors, rendering them less effective in blocking viral replication.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。